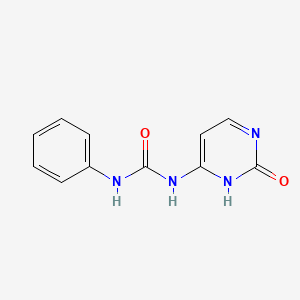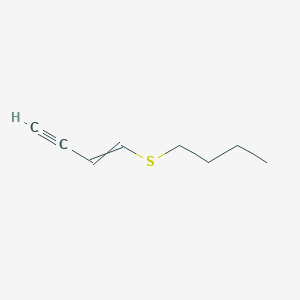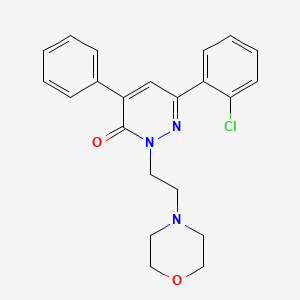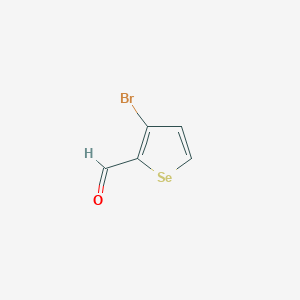
2,3-Difluoro-2,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-2,3-dimethylbutane is an organic compound with the molecular formula C6H12F2. It is a fluorinated derivative of 2,3-dimethylbutane, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions. This compound is part of the alkane family and is known for its unique chemical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2,3-dimethylbutane typically involves the fluorination of 2,3-dimethylbutane. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as electrochemical fluorination (ECF). In ECF, the compound is subjected to an electric current in the presence of a fluorine-containing electrolyte, leading to the selective fluorination of the desired positions on the molecule. This method offers better control over the reaction and higher yields compared to direct fluorination.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-2,3-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the removal of fluorine atoms, converting it back to 2,3-dimethylbutane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkanes depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is 2,3-dimethylbutane.
Scientific Research Applications
2,3-Difluoro-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes. It is also used in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in studies related to the interaction of fluorinated compounds with biological systems, including enzyme inhibition and protein binding.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability and lipophilicity.
Industry: It is used in the development of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation. This can enhance its binding affinity to specific enzymes or receptors, leading to potential biological effects. The exact mechanism of action depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutane: The non-fluorinated parent compound.
2-Fluoro-2,3-dimethylbutane: A mono-fluorinated derivative.
2,3-Difluoro-2,3-dimethylpentane: A similar compound with an additional carbon atom.
Uniqueness
2,3-Difluoro-2,3-dimethylbutane is unique due to the presence of two fluorine atoms at specific positions, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.
Properties
CAS No. |
17603-29-1 |
|---|---|
Molecular Formula |
C6H12F2 |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2,3-difluoro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12F2/c1-5(2,7)6(3,4)8/h1-4H3 |
InChI Key |
ANNYAEPJMBHHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



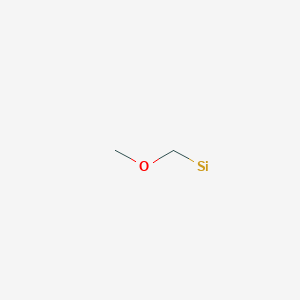
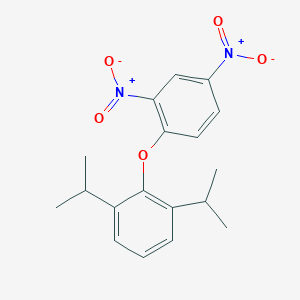
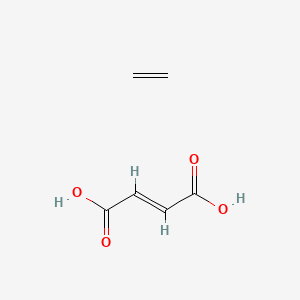
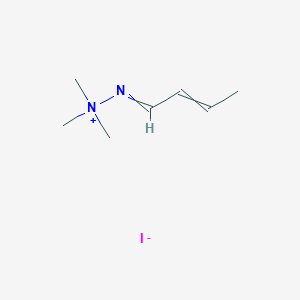
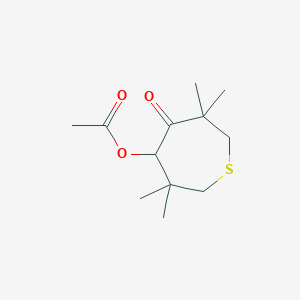

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)
